1-Propanone, 1-(4-chlorophenyl)-3-hydroxy-
Overview
Description
1-Propanone, 1-(4-chlorophenyl)-3-hydroxy- is an organic compound with the molecular formula C9H9ClO. It is also known by other names such as 4’-Chloropropiophenone and p-Chloropropiophenone . This compound is characterized by the presence of a chlorophenyl group attached to a propanone backbone, making it a significant molecule in various chemical and industrial applications.
Preparation Methods
The synthesis of 1-Propanone, 1-(4-chlorophenyl)-3-hydroxy- can be achieved through several methods. One common synthetic route involves the use of α-alkoxy p-chlorobenzyl phosphonate and cyclopropyl methyl ketone as starting materials. These reactants undergo a Horner-Wadsworth-Emmons reaction in the presence of a base and an organic solvent to form an alkoxy propylene derivative. This derivative is then hydrolyzed under acidic conditions to yield 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone . The process is noted for its simplicity, safety, and economic feasibility, making it suitable for large-scale production.
Chemical Reactions Analysis
1-Propanone, 1-(4-chlorophenyl)-3-hydroxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Propanone, 1-(4-chlorophenyl)-3-hydroxy- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Propanone, 1-(4-chlorophenyl)-3-hydroxy- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its effects are mediated through binding to active sites or altering the conformation of target proteins, leading to changes in their activity and function .
Comparison with Similar Compounds
1-Propanone, 1-(4-chlorophenyl)-3-hydroxy- can be compared with other similar compounds such as:
4-Chloropropiophenone: Similar in structure but lacks the hydroxy group.
1-(4-Chlorophenyl)-2-cyclopropyl-1-propanone: Contains a cyclopropyl group instead of a hydroxy group.
4’-Chloropropiophenone: Another name for the same compound, highlighting its structural similarity. The uniqueness of 1-Propanone, 1-(4-chlorophenyl)-3-hydroxy- lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-hydroxypropan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-4,11H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNBBFEVBONZHRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCO)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00448761 | |
Record name | 1-Propanone, 1-(4-chlorophenyl)-3-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00448761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33348-74-2 | |
Record name | 1-Propanone, 1-(4-chlorophenyl)-3-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00448761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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